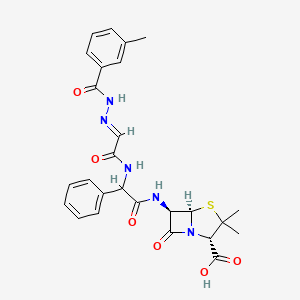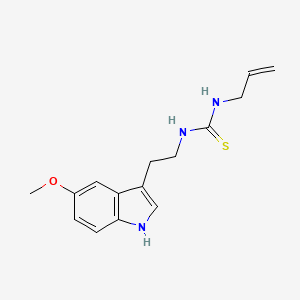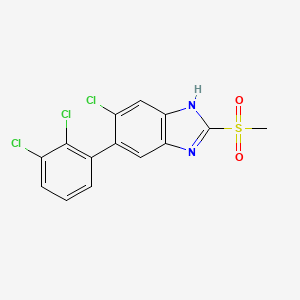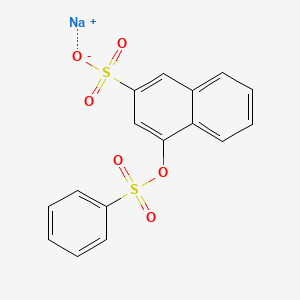
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and a benzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-piperidyl benzilate: An anticholinergic drug with similar structural features.
Benidipine hydrochloride: A calcium channel blocker with a piperidine ring.
Piperidine derivatives: Various compounds containing the piperidine ring used in pharmaceuticals.
Uniqueness
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is unique due to its specific combination of a piperidine ring, phenyl group, and benzyl group. This combination provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.
Properties
CAS No. |
94913-87-8 |
|---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1,2-diphenyl-1-piperidin-3-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c21-19(17-10-5-2-6-11-17,18-12-7-13-20-15-18)14-16-8-3-1-4-9-16;/h1-6,8-11,18,20-21H,7,12-15H2;1H |
InChI Key |
NSPHUBQPVRUSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


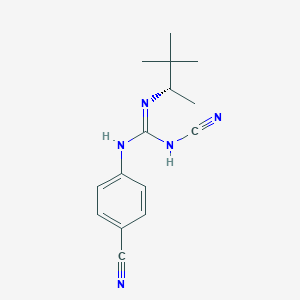
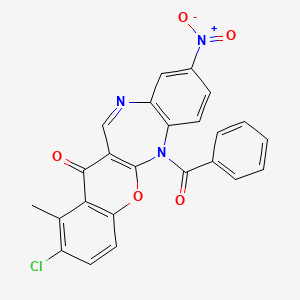
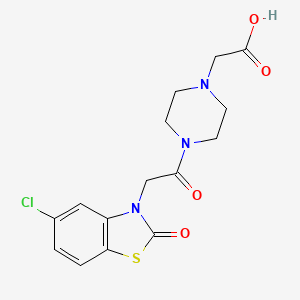
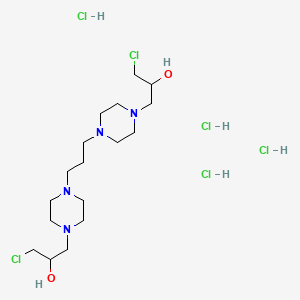
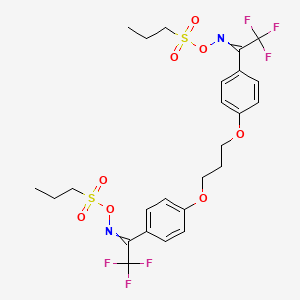
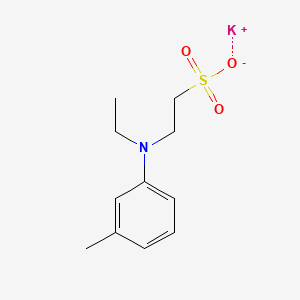
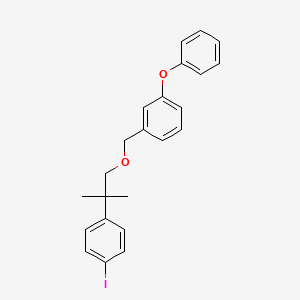
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


